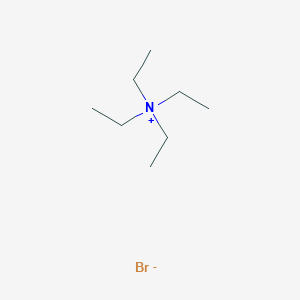
1,2,3-三溴苯
描述
1,2,3-Tribromobenzene: is an organic compound with the molecular formula C₆H₃Br₃ . It is one of the three isomers of tribromobenzene, characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 3 positions. This compound appears as a colorless solid and is practically insoluble in water .
科学研究应用
1,2,3-Tribromobenzene has several applications in scientific research:
作用机制
Target of Action
1,2,3-Tribromobenzene is an organic chemical reagent . It is primarily used in the synthesis of other organic compounds, such as organic metal complexes, brominated aromatic compounds, and other functionalized compounds .
Biochemical Pathways
It has been suggested that halocarbons, a group that includes 1,2,3-tribromobenzene, have the potential to act as endocrinological disruptors of biochemical pathways involving methylenetetrahydrofolate (mthf) .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.
准备方法
Synthetic Routes and Reaction Conditions:
1,2,3-Tribromobenzene can be synthesized through the bromination of benzene derivatives. One common method involves the bromination of aniline to form 2,4,6-tribromoaniline, which is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,2,3-tribromobenzene .
Industrial Production Methods:
In industrial settings, 1,2,3-tribromobenzene can be produced by mixing 95% ethanol and benzene, adding 2,4,6-tribromobenzene for heating and dissolving, gradually adding concentrated sulfuric acid, and then adding sodium nitrite in batches. The mixture is boiled, cooled, crystallized, filtered, and dried to obtain the final product .
化学反应分析
Types of Reactions:
1,2,3-Tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The bromine atoms can be reduced to form less brominated benzene derivatives.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reagents such as zinc dust and acetic acid or catalytic hydrogenation can be used.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Reduction: Products include less brominated benzene derivatives.
Coupling: Products include biaryl compounds.
相似化合物的比较
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison:
- 1,2,4-Tribromobenzene: This isomer has bromine atoms at the 1, 2, and 4 positions. It has different physical properties and reactivity compared to 1,2,3-tribromobenzene due to the different arrangement of bromine atoms .
- 1,3,5-Tribromobenzene: This isomer has bromine atoms at the 1, 3, and 5 positions. It is more symmetric and has a higher melting point compared to 1,2,3-tribromobenzene .
1,2,3-Tribromobenzene is unique due to its specific arrangement of bromine atoms, which influences its reactivity and applications in various fields.
属性
IUPAC Name |
1,2,3-tribromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKSNPLYBFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870676 | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-21-9, 28779-08-0 | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromobenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,2,3-tribromobenzene undergo photochemical dehalogenation? If so, what are the products and their relative percentages?
A1: While the provided research papers do not directly investigate the photochemical dehalogenation of 1,2,3-tribromobenzene, a related compound, 1,2,3,5-tetrabromobenzene, is shown to undergo this reaction when exposed to natural or artificial sunlight in acetonitrile solutions []. The photodehalogenation of 1,2,3,5-tetrabromobenzene yields 1,3,5-tribromobenzene (60%), 1,2,4-tribromobenzene (29%), and 1,2,3-tribromobenzene (11%) as products. This suggests that 1,2,3-tribromobenzene might also be susceptible to photodehalogenation under similar conditions, although further research would be needed to confirm this and determine the specific products and their ratios.
Q2: How can 1,2,3-triethenylarenes, synthesized from 1,2,3-tribromobenzene, be utilized in organic synthesis?
A2: The research by Grigg et al. demonstrates that 1,2,3-triethenylarenes, specifically compound 5b synthesized from 1,2,3-tribromobenzene, can participate in domino conjugate addition reactions with various nucleophiles []. This reaction sequence allows for the construction of complex 1,2,3-trisubstituted indane derivatives, such as compound 15b. The diastereoselectivity of the reaction can be controlled by utilizing chiral non-racemic ammonia equivalents like benzyl[(S)-phenylethyl]amine, offering a route to enantiomerically pure building blocks for further synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)










